molecular formula C19H23N3O5S2 B2921896 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide CAS No. 946373-87-1

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2921896
CAS No.: 946373-87-1
M. Wt: 437.53
InChI Key: DNVGTUSOTCSJIP-UHFFFAOYSA-N
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Description

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Sulfamoylation: The sulfonylated quinoline is further reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the sulfonyl and sulfamoyl groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
  • N-(4-{[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-28(24,25)22-12-4-5-15-6-7-17(13-19(15)22)21-29(26,27)18-10-8-16(9-11-18)20-14(2)23/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGTUSOTCSJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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